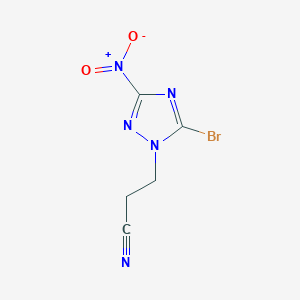

3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile” belongs to the class of organic compounds known as triazoles, which are characterized by a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . The compound also contains a bromine atom and a nitro group, which could potentially make it a candidate for use in energetic materials or as a synthetic intermediate in organic chemistry.

Molecular Structure Analysis

The molecular structure of “3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile” would be characterized by the presence of a 1,2,4-triazole ring, a bromine atom, a nitro group, and a nitrile group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The reactivity of “3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile” would likely be influenced by the presence of the nitro group, the bromine atom, and the nitrile group. For instance, the nitro group could potentially undergo reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile” would be influenced by its molecular structure. For instance, the presence of the nitro group could potentially make the compound a strong oxidizing agent .科学的研究の応用

Energetic Materials and Explosives

- NTO (5-Nitro-3 H -1,2,4-triazol-3-one) , the core structure of this compound, is a high-energy-density material. It is less sensitive than conventional explosives like TNT, RDX, and HMX. Researchers have explored NTO as a potential replacement for these sensitive explosives due to its improved thermal stability and reduced sensitivity to external forces .

Catalysis

- 3-Bromo-1H-1,2,4-triazole (a close relative of our compound) serves as a ligand for transition metals, forming coordination complexes. Additionally, it can accept and transfer acyl groups, making it a useful catalyst for ester synthesis .

Anticancer Research

- 1,2,4-Triazole hybrids containing similar structures have been evaluated for their cytotoxic activities against tumor cell lines. These compounds exhibit varying levels of cytotoxicity, making them interesting candidates for further investigation .

Medicinal Chemistry

- Imidazole-containing compounds , which share some similarities with triazoles, have therapeutic potential. Investigating the pharmacological properties of related structures could yield valuable insights .

Materials Science

- NTO has been studied for its morphology, decomposition mechanisms, and catalytic effects. Researchers explore ways to enhance or diminish its thermal decomposition temperature using metal oxides and other catalysts .

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines .

Mode of Action

It’s known that 1,2,4-triazoles can accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Biochemical Pathways

Compounds with similar structures, such as 3-nitro-1,2,4-triazol-5-one (nto), are used as high energetic materials and can substitute highly sensitive high energetic materials that are thermally and photochemically less stable .

Pharmacokinetics

The thermal stability of similar compounds suggests that they may have unique pharmacokinetic properties .

Result of Action

Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the thermal stability of similar compounds suggests that they can withstand high temperatures . Furthermore, the performance of these compounds can be enhanced by adding catalysts or by creating co-crystals .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN5O2/c6-4-8-5(11(12)13)9-10(4)3-1-2-7/h1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNZYJHFVZKKMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN1C(=NC(=N1)[N+](=O)[O-])Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2765374.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2765376.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylimidazol-4-yl)methanone](/img/structure/B2765378.png)

![(2-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765384.png)

![N-benzyl-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2765385.png)

![2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2765389.png)

![7-(4-isopropylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2765390.png)

![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2765393.png)